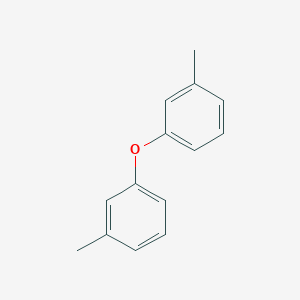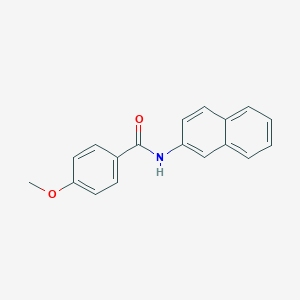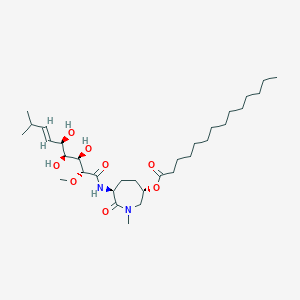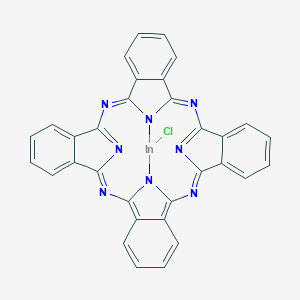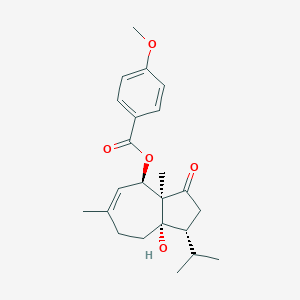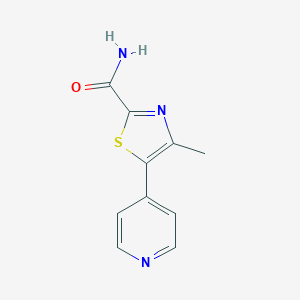
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide (referred to as MPCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCT is a thiazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPCT is not fully understood. However, it has been proposed that MPCT may exert its effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemische Und Physiologische Effekte
MPCT has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MPCT exhibits antitumor activity against various cancer cell lines. MPCT has also been found to exhibit anti-inflammatory and antimicrobial activities. In vivo studies have shown that MPCT exhibits analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPCT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPCT is also relatively inexpensive compared to other compounds with similar activities. However, MPCT has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MPCT. One potential direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential applications in the field of agriculture as a pesticide. Additionally, further studies are needed to fully understand the mechanism of action of MPCT and to identify potential drug targets.
Synthesemethoden
The synthesis of MPCT involves the reaction between 4-pyridinecarboxaldehyde and 4-methylthiosemicarbazide in the presence of acetic acid. The reaction yields MPCT as a yellow crystalline solid with a melting point of 208-210°C.
Wissenschaftliche Forschungsanwendungen
MPCT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MPCT has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. MPCT has also been found to have potential applications in the field of agriculture as a pesticide.
Eigenschaften
CAS-Nummer |
106853-15-0 |
|---|---|
Produktname |
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide |
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(7-2-4-12-5-3-7)15-10(13-6)9(11)14/h2-5H,1H3,(H2,11,14) |
InChI-Schlüssel |
LNMMZMTWCOIELH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Andere CAS-Nummern |
106853-15-0 |
Synonyme |
4-methyl-5-(4-pyridinyl)thiazole-2-carboxamide ZSY 39 ZSY-39 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



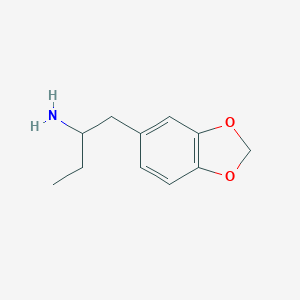
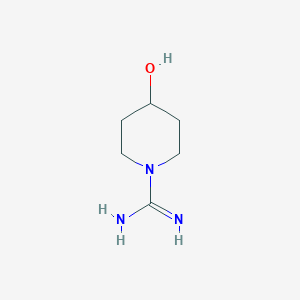
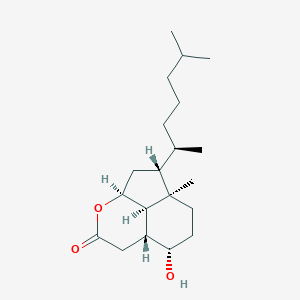
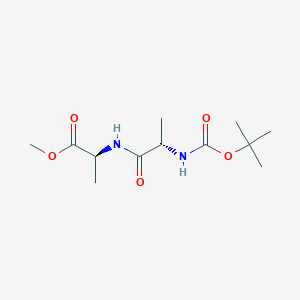
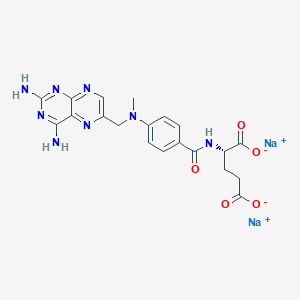
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
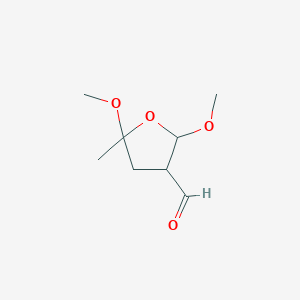
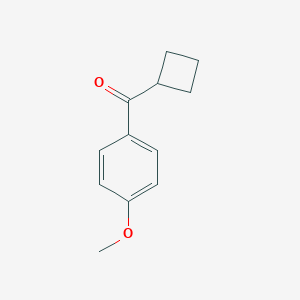
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
